molecular formula C21H14O2Se B5413067 3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one

3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one

Cat. No.: B5413067
M. Wt: 377.3 g/mol
InChI Key: PZPPAEMZPDRQIO-UHFFFAOYSA-N
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Description

3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one is a heterocyclic compound that contains selenium, a rare element in organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Incorporation of the Selenophenyl Group: This step might involve the use of selenophene derivatives and coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the selenium atom.

    Reduction: Reduction reactions could also be possible, affecting the pyran ring or phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield selenoxide derivatives, while substitution could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Possible use as a pharmacophore in the design of new drugs, particularly those targeting oxidative stress or involving selenium biochemistry.

    Biological Probes: Use in the development of probes for studying biological systems, especially those involving selenium.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with biological targets such as enzymes or receptors. The selenium atom could play a crucial role in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-diphenyl-2H-pyran-2-one: Lacks the selenophenyl group, which could significantly alter its chemical and biological properties.

    6-(2-thienyl)-3,4-diphenyl-2H-pyran-2-one: Contains a thiophene ring instead of a selenophene ring, which might affect its reactivity and applications.

Uniqueness

The presence of the selenophenyl group makes 3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one unique, potentially offering distinct reactivity and applications compared to its sulfur or oxygen analogs.

Properties

IUPAC Name

3,4-diphenyl-6-selenophen-2-ylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O2Se/c22-21-20(16-10-5-2-6-11-16)17(15-8-3-1-4-9-15)14-18(23-21)19-12-7-13-24-19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPPAEMZPDRQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=C[Se]3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O2Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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